molecular formula C8H7Cl2NO3S B3380505 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride CAS No. 1954-95-6

4-Acetamido-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B3380505
CAS No.: 1954-95-6
M. Wt: 268.12 g/mol
InChI Key: MSSDFXARSXTRSY-UHFFFAOYSA-N
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Description

4-Acetamido-2-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7Cl2NO3S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of acetanilide. The process begins with the reaction of acetanilide with chlorosulfonic acid, resulting in the formation of 4-acetamidobenzenesulfonyl chloride. This intermediate is then treated with thionyl chloride to introduce the chlorine atom at the 2-position, yielding the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 4-acetamido-2-chlorobenzenesulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: The reaction is performed using water or aqueous base under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include 4-acetamido-2-chlorobenzenesulfonamides and 4-acetamido-2-chlorobenzenesulfonates.

    Hydrolysis: The major product is 4-acetamido-2-chlorobenzenesulfonic acid.

    Reduction: The major product is 4-acetamido-2-chlorobenzenesulfonamide.

Scientific Research Applications

4-Acetamido-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonates.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly sulfa drugs, which are used as antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonyl chloride: Lacks the chlorine atom at the 2-position.

    4-Chlorobenzenesulfonyl chloride: Lacks the acetamido group at the 4-position.

    Benzenesulfonyl chloride: Lacks both the acetamido and chlorine substituents.

Uniqueness

4-Acetamido-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both the acetamido and chlorine substituents, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse applications in research and industry .

Properties

IUPAC Name

4-acetamido-2-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSDFXARSXTRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516564
Record name 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1954-95-6
Record name 4-(Acetylamino)-2-chlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1954-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-acetamidobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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